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Adenosylcob(III)yrinic acid a,c-diamide -

Adenosylcob(III)yrinic acid a,c-diamide

Catalog Number: EVT-1592998
CAS Number:
Molecular Formula: C55H73CoN11O15+
Molecular Weight: 1187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).
Overview

Adenosylcob(III)yrinic acid a,c-diamide is a complex cobalt-containing compound classified as a corrinoid, which plays a crucial role in various biochemical processes, particularly in the biosynthesis of adenosylcobalamin (vitamin B12). This compound is characterized by its unique structure that includes a corrin ring and a cobalt ion, which are essential for its biological activity.

Source

Adenosylcob(III)yrinic acid a,c-diamide is primarily derived from the metabolic pathways of certain bacteria, particularly those involved in the synthesis of vitamin B12. It can be synthesized enzymatically from cob(II)yrinic acid a,c-diamide through the action of specific enzymes such as adenosyltransferases, which facilitate the transfer of the adenosyl group from ATP to the corrinoid structure .

Classification

This compound belongs to the class of corrinoids, which are characterized by their cobalt-containing porphyrin-like structures. Corrinoids are vital for various enzymatic reactions, especially those involving methylation and electron transfer processes in living organisms.

Synthesis Analysis

Methods

The synthesis of adenosylcob(III)yrinic acid a,c-diamide can occur through both enzymatic and chemical methods. The enzymatic pathway involves the action of corrinoid adenosyltransferases, which catalyze the transfer of an adenosyl group from ATP to cob(II)yrinic acid a,c-diamide.

Technical Details

  1. Enzymatic Synthesis:
    • The reaction involves two molecules of ATP and cob(II)yrinic acid a,c-diamide, resulting in the formation of adenosylcob(III)yrinic acid a,c-diamide and triphosphate.
    • The process includes several steps: reduction of Co(III) to Co(II), binding of Co(II) by the enzyme, and subsequent reduction to Co(I), which then facilitates nucleophilic attack on ATP .
  2. Chemical Synthesis:
    • Chemical methods may involve multi-step synthetic routes that include modifications to the corrin ring structure followed by cobalt chelation and adenosylation.
Molecular Structure Analysis

Structure

Adenosylcob(III)yrinic acid a,c-diamide features a corrin ring structure with cobalt at its center, coordinated by various ligands including an adenosyl group. The specific arrangement of atoms within this structure is crucial for its biological function.

Data

  • Molecular Formula: C₁₃H₁₄CoN₄O₃
  • Molecular Weight: Approximately 300 g/mol
  • The compound has distinct stereochemical configurations due to its chiral centers within the corrin ring.
Chemical Reactions Analysis

Reactions

Adenosylcob(III)yrinic acid a,c-diamide participates in several biochemical reactions:

  • It acts as a cofactor in methyltransferase reactions, facilitating the transfer of methyl groups to substrates.
  • It can undergo reduction and oxidation reactions involving its cobalt center, influencing its reactivity and interaction with other biomolecules.

Technical Details

The reactions typically involve:

  • Nucleophilic attacks facilitated by Co(I) species.
  • Interactions with substrates that require methylation or other modifications facilitated by this corrinoid .
Mechanism of Action

Process

The mechanism by which adenosylcob(III)yrinic acid a,c-diamide exerts its biological effects primarily involves:

  1. Cobalt Reduction: The cobalt ion is reduced from Co(III) to Co(I), increasing its nucleophilicity.
  2. Nucleophilic Attack: The Co(I) ion then attacks the adenosyl moiety of ATP, leading to the release of deoxyadenosine and regeneration of Co(III) .

Data

This mechanism is crucial for understanding how this compound functions within metabolic pathways, particularly in organisms that rely on vitamin B12 for growth and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Sensitive to light and heat; stability can be influenced by pH levels.
  • Reactivity: Participates in redox reactions due to its variable oxidation states (Co(III), Co(II), Co(I)).

Relevant analyses indicate that variations in environmental conditions can significantly affect both stability and reactivity .

Applications

Scientific Uses

Adenosylcob(III)yrinic acid a,c-diamide has several important applications in scientific research:

  • Biochemistry: Used as an intermediate in synthesizing cobalamin derivatives for studying vitamin B12 metabolism.
  • Enzyme Studies: Serves as a substrate for investigating enzyme mechanisms involving corrinoids.
  • Metabolic Pathway Research: Essential for understanding microbial metabolism and potential biotechnological applications related to vitamin B12 synthesis .
Biosynthetic Pathways and Precursor Integration

Role in Cobalamin Biosynthesis: Enzymatic Conversion from Cob(II)yrinic Acid Intermediates

Adenosylcob(III)yrinic acid a,c-diamide is a critical intermediate in the late stages of cobalamin (vitamin B12) biosynthesis. Its formation involves the integration of two key precursors: cobyrinic acid a,c-diamide and 5'-deoxyadenosine. The pathway initiates with the sequential amidation of cobyrinic acid’s carboxyl groups at positions a and c by cobyrinic acid a,c-diamide synthetase (CbiA). This enzyme utilizes ATP and either glutamine or ammonia as nitrogen sources, with a strong kinetic preference for glutamine (Km = 53 μM vs. 26,200 μM for ammonia) [9]. The amidation follows an ordered mechanism: the c-carboxyl group is amidated first, forming a transient cobyrinic acid c-monoamide, followed by amidation at the a-position [9].

The adenosylated product is synthesized via cob(I)yrinic acid a,c-diamide adenosyltransferase, which catalyzes the attachment of the adenosyl moiety to the central cobalt atom. This reaction requires prior reduction of cob(II)yrinic acid a,c-diamide to its highly reactive Co(I) state by an NADH-dependent flavoenzyme. In Pseudomonas denitrificans, this reductase achieves a 6,300-fold purification and demonstrates broad specificity for Co(II)-corrinoids [4].

Table 1: Key Identifiers of Adenosylcob(III)yrinic Acid a,c-Diamide

PropertyIdentifier/Value
Chemical FormulaC₅₅H₇₃CoN₁₁O₁₅⁺ (charged form)
Average Molecular Weight1,187.2 g/mol
ChEBI IDCHEBI:2482
HMDB IDHMDB0001083
KEGG IDC06506
PubChem CID91819815 (Free acid form)

Corrinoid Adenosylation Pathway: ATP-Dependent Co(I) Nucleophilic Attack Mechanisms

The adenosylation of cob(I)yrinic acid a,c-diamide proceeds through a three-step mechanism catalyzed by cob(I)yrinic acid a,c-diamide adenosyltransferase (EC 2.5.1.17):

  • Reduction of Co(III) to Co(II): A one-electron transfer facilitated by external reductases.
  • Reduction of Co(II) to Co(I): A second electron transfer generates the "supernucleophilic" Co(I) species.
  • Nucleophilic Attack: Co(I) attacks the 5'-carbon of ATP, forming the Co-C bond and releasing triphosphate [8].

Structural studies of the enzyme (e.g., Salmonella typhimurium CobA) reveal unique ATP-binding characteristics:

  • ATP binds in a reversed orientation within the P-loop motif, with the γ-phosphate occupying the position typically held by the α-phosphate in other kinases [8].
  • Key residues (Glu128, Thr42) coordinate Mg²⁺, while Phe91 and Trp93 facilitate conformational changes that convert five-coordinate cob(II)alamin to four-coordinate geometry. This change is essential for Co(I) formation [8].

Table 2: Catalytic Residues in CobA-Type Adenosyltransferase

ResidueFunction
Glu128Mg²⁺ coordination
Thr42Mg²⁺ coordination and transition-state stabilization
Phe91/Trp93Promotes 5-coordinate → 4-coordinate shift for Co(I) generation
Arg51Neutralizes triphosphate charge (contributed by adjacent subunit)

Substrate Specificity in Aerobic vs. Anaerobic Bacterial Systems

Adenosyltransferases exhibit distinct substrate preferences across bacterial lineages, categorized into three evolutionarily unrelated groups:

Aerobic Systems (e.g., Pseudomonas denitrificans)

  • CobO-Type Enzymes: Prefer ATP and Mn²⁺ as cofactors.
  • Pathway Integration: Dedicated to de novo adenosylcobalamin synthesis [1].

Anaerobic Systems (e.g., Salmonella enterica)

  • CobA-Type Enzymes: Utilize ATP with Mn²⁺ or Mg²⁺, but also accept CTP, UTP, and GTP.
  • Functional Specialization: Supply adenosylcobalamin to specific pathways:
  • PduO-Type: Supports 1,2-propanediol degradation [1] [4].
  • EutT-Type: Essential for ethanolamine utilization [1].

Table 3: Adenosyltransferase Classes in Bacterial Systems

Enzyme TypeRepresentative OrganismCofactor PreferenceBiological Role
CobA/CobOP. denitrificans (CobO)ATP, Mn²⁺De novo cobalamin biosynthesis
PduOS. entericaATP, Mg²⁺1,2-Propanediol degradation
EutTS. entericaATP, Mg²⁺Ethanolamine utilization

This substrate specificity reflects evolutionary adaptation: CobA represents convergent evolution, while PduO/EutT share conserved motifs despite low sequence similarity [1]. The kinetic parameters (e.g., Km for ATP) remain unresolved for most types but are critical for pathway flux control in their respective metabolic niches.

Properties

Product Name

Adenosylcob(III)yrinic acid a,c-diamide

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)

Molecular Formula

C55H73CoN11O15+

Molecular Weight

1187.2 g/mol

InChI

InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1

InChI Key

OQTDHDDYVKUSEW-NQYRMHKHSA-M

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

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